molecular formula C21H24ClN3O3 B3908784 1-ethyl-2-(4-morpholinylmethyl)-5-nitro-3-phenyl-1H-indole hydrochloride

1-ethyl-2-(4-morpholinylmethyl)-5-nitro-3-phenyl-1H-indole hydrochloride

Cat. No. B3908784
M. Wt: 401.9 g/mol
InChI Key: PNWRKWRMXCYTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-(4-morpholinylmethyl)-5-nitro-3-phenyl-1H-indole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMIQ and is a derivative of indole. The purpose of

Mechanism of Action

The mechanism of action of EMIQ is not fully understood. However, studies have shown that EMIQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. EMIQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
EMIQ has been shown to have several biochemical and physiological effects. Studies have shown that EMIQ can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. EMIQ has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

EMIQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. EMIQ also has potent anticancer and anti-inflammatory activity, making it a valuable tool for studying these diseases. However, EMIQ also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. EMIQ also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for EMIQ research. One area of future research is to further elucidate the mechanism of action of EMIQ. This will help to better understand how EMIQ exerts its anticancer and anti-inflammatory effects. Another area of future research is to study the pharmacokinetics and pharmacodynamics of EMIQ. This will help to determine the optimal dosage and administration route for EMIQ in clinical trials. Finally, future research can focus on the development of EMIQ analogs with improved solubility and potency.

Scientific Research Applications

EMIQ has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of EMIQ is in the field of cancer research. Studies have shown that EMIQ has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. EMIQ has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

4-[(1-ethyl-5-nitro-3-phenylindol-2-yl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3.ClH/c1-2-23-19-9-8-17(24(25)26)14-18(19)21(16-6-4-3-5-7-16)20(23)15-22-10-12-27-13-11-22;/h3-9,14H,2,10-13,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWRKWRMXCYTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN3CCOCC3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-2-(4-morpholinylmethyl)-5-nitro-3-phenyl-1H-indole hydrochloride
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1-ethyl-2-(4-morpholinylmethyl)-5-nitro-3-phenyl-1H-indole hydrochloride
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1-ethyl-2-(4-morpholinylmethyl)-5-nitro-3-phenyl-1H-indole hydrochloride
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1-ethyl-2-(4-morpholinylmethyl)-5-nitro-3-phenyl-1H-indole hydrochloride
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1-ethyl-2-(4-morpholinylmethyl)-5-nitro-3-phenyl-1H-indole hydrochloride

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